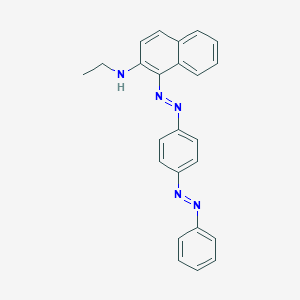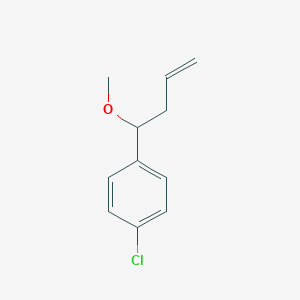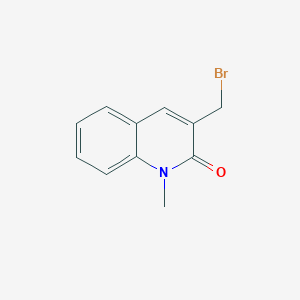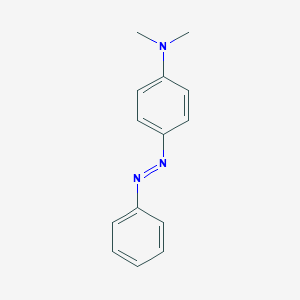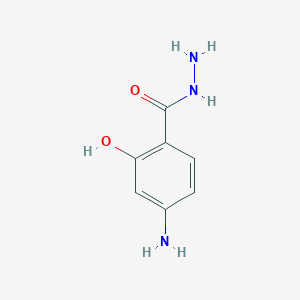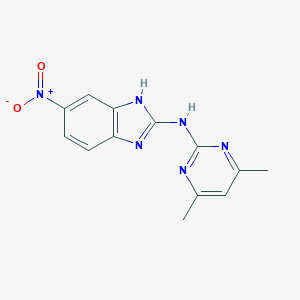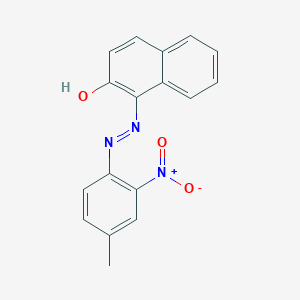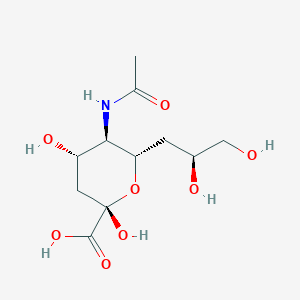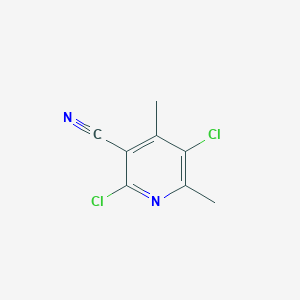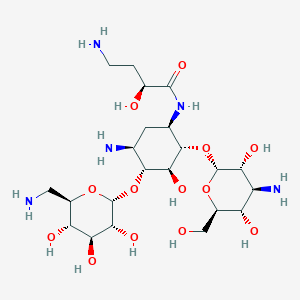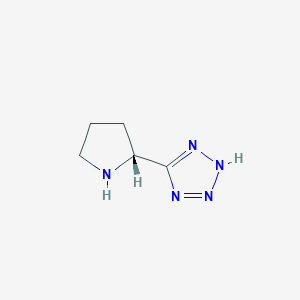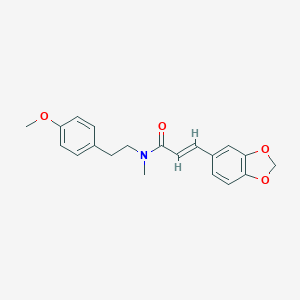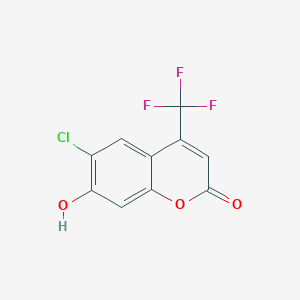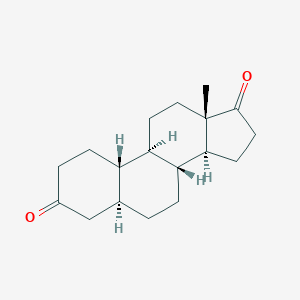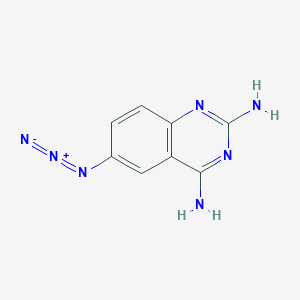
2,4-Diamino-6-azidoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-azidoquinazoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of quinazoline derivatives and has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-azidoquinazoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2,4-Diamino-6-azidoquinazoline has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Diamino-6-azidoquinazoline in lab experiments is its ability to act as a fluorescent probe for the detection of DNA damage. Additionally, this compound has been shown to have potential applications in cancer therapy and the development of new drugs. However, the synthesis of this compound is a complex process that requires careful temperature control and anhydrous conditions. Additionally, this compound is highly reactive and can be explosive if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Diamino-6-azidoquinazoline. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, the use of 2,4-Diamino-6-azidoquinazoline as a fluorescent probe for the detection of DNA damage could be further explored. Finally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 2,4-Diamino-6-azidoquinazoline is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 2,4-Diaminoquinazoline with sodium azide in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful temperature control. Other methods for the synthesis of 2,4-Diamino-6-azidoquinazoline include the use of different azides and quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-azidoquinazoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of DNA damage. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,4-Diamino-6-azidoquinazoline has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
113494-57-8 |
|---|---|
Produktname |
2,4-Diamino-6-azidoquinazoline |
Molekularformel |
C8H7N7 |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
6-azidoquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H7N7/c9-7-5-3-4(14-15-11)1-2-6(5)12-8(10)13-7/h1-3H,(H4,9,10,12,13) |
InChI-Schlüssel |
DGWQDPLZGIMZQD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |
Kanonische SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |
Andere CAS-Nummern |
113494-57-8 |
Synonyme |
2,4-AZQ 2,4-diamino-6-azidoquinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



